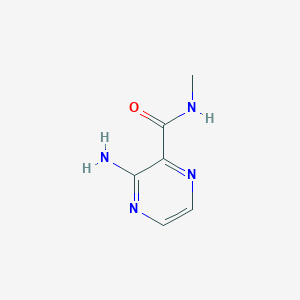

3-Amino-N-methylpyrazine-2-carboxamide

Description

BenchChem offers high-quality 3-Amino-N-methylpyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-N-methylpyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-methylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-8-6(11)4-5(7)10-3-2-9-4/h2-3H,1H3,(H2,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOORHJQGRKWHBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445287 | |

| Record name | 3-Amino-N-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36204-76-9 | |

| Record name | 3-Amino-N-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 3-Amino-N-methylpyrazine-2-carboxamide

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-N-methylpyrazine-2-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-N-methylpyrazine-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazine derivatives are foundational scaffolds in numerous biologically active molecules, including antitubercular agents and kinase inhibitors.[1][2][3] This document details a robust and efficient synthetic protocol, outlines the rationale behind key experimental choices, and presents a full suite of analytical techniques required for structural verification and purity assessment. The methodologies are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for producing and qualifying this important molecular entity.

Introduction: Significance and Context

The pyrazine ring is a privileged scaffold in drug discovery, most famously represented by Pyrazinamide, a frontline drug for tuberculosis treatment.[4] 3-Amino-N-methylpyrazine-2-carboxamide is a derivative that serves as a versatile building block for more complex molecules. Its structural similarity to adenosine has led to its use in developing inhibitors for enzymes like prolyl-tRNA synthetase, targeting pathogens such as Mycobacterium tuberculosis.[5] Furthermore, derivatives of this core structure have been explored as potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors for anticancer applications.[2][3]

Understanding the synthesis and characterization of this compound is crucial for researchers aiming to explore Structure-Activity Relationships (SAR) and develop novel therapeutics.[2] This guide provides the necessary expertise, grounded in established chemical principles, to facilitate such research.

Synthesis Methodology: An Overview of Synthetic Routes

The formation of the amide bond in 3-Amino-N-methylpyrazine-2-carboxamide can be achieved through several established synthetic routes. The choice of method often depends on the starting materials, desired scale, and laboratory capabilities.

-

Route A: Aminolysis of a Methyl Ester Intermediate: This two-step process begins with the Fisher esterification of the starting material, 3-aminopyrazine-2-carboxylic acid, to form methyl 3-aminopyrazine-2-carboxylate.[4][6] The subsequent aminolysis of this ester with methylamine, often under heat or microwave irradiation, yields the final product.[4][5] While effective, this route involves an additional step compared to direct amidation.

-

Route B: Direct Amide Coupling from Carboxylic Acid: This is a more direct approach that involves the activation of 3-aminopyrazine-2-carboxylic acid with a coupling agent, followed by the addition of methylamine.[7] Common coupling agents include carbodiimides (like EDC) or, as detailed in this guide, 1,1'-carbonyldiimidazole (CDI).[1][4][8] The CDI method is particularly advantageous because it proceeds through a highly reactive acylimidazolide intermediate, and the reaction byproducts—imidazole and carbon dioxide—are volatile or easily removed, simplifying product purification.[1][4]

This guide will focus on the direct amide coupling approach (Route B) using CDI due to its efficiency, high yields, and clean reaction profile.

Detailed Experimental Protocol: Synthesis via CDI Coupling

This protocol describes the synthesis of 3-Amino-N-methylpyrazine-2-carboxamide from 3-aminopyrazine-2-carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as the coupling agent.

3.1. Reagents and Materials

-

3-aminopyrazine-2-carboxylic acid

-

1,1'-carbonyldiimidazole (CDI)

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Standard laboratory glassware and magnetic stirrer

-

Microwave reactor (optional, can accelerate the reaction)[1]

3.2. Step-by-Step Synthesis Procedure

-

Activation of Carboxylic Acid: In a clean, dry reaction vessel, dissolve 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMSO.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.3 eq) portion-wise to the solution at room temperature with stirring.[1]

-

Rationale: CDI reacts with the carboxylic acid to form a reactive N-acylimidazolide intermediate. This is visually confirmed by the cessation of CO₂ bubbling from the reaction mixture.[1]

-

Allow the activation reaction to proceed for 10-15 minutes at room temperature.

-

Amine Addition: Add the methylamine solution (1.5 - 2.0 eq) to the reaction mixture.

-

Reaction: Seal the vessel and heat the mixture. Optimal conditions are typically 120 °C for 30 minutes if using a microwave reactor.[1] For conventional heating, stirring at 70-80 °C for several hours may be required.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water. The product will often precipitate out of the aqueous solution.

-

Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove residual DMSO and imidazole. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pale yellow solid.[1][5] Typical yields for this method are reported to be high, often in the range of 75-95%.[1][5]

Caption: Reaction scheme for the synthesis of the target compound.

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized 3-Amino-N-methylpyrazine-2-carboxamide, a combination of spectroscopic and physical characterization methods is essential.

4.1. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.[1]

¹H NMR:

-

Pyrazine Protons (H5, H6): Two doublets are expected in the aromatic region, typically between δ 7.80 and 8.30 ppm.[1]

-

Amine Protons (3-NH₂): A broad singlet corresponding to the two protons of the primary amine appears around δ 7.50 ppm (in DMSO-d₆). This signal may be broad or sometimes undetectable in CDCl₃.[1]

-

Amide Proton (CONH): A signal, often a triplet or broad singlet depending on coupling, is observed in the downfield region, typically between δ 8.80 and 9.10 ppm (in DMSO-d₆).[1]

-

N-Methyl Protons (N-CH₃): A key signal confirming the success of the methylation step. It appears as a doublet (due to coupling with the amide proton) or a singlet if decoupling occurs, typically around δ 2.80-3.00 ppm.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine H5/H6 | 7.80 - 8.30 | Doublet |

| 3-NH₂ | ~7.50 (in DMSO-d₆) | Broad Singlet |

| CONH | 8.80 - 9.10 (in DMSO-d₆) | Triplet / Broad Singlet |

| N-CH ₃ | 2.80 - 3.00 | Doublet / Singlet |

¹³C NMR:

-

Amide Carbonyl (C=O): The signal for the amide carbonyl carbon is typically found in the range of δ 163.0 - 166.5 ppm.[1][4]

-

Pyrazine Ring Carbons: The carbons of the pyrazine ring will appear in the aromatic region, with quaternary carbons appearing further downfield.

-

N-Methyl Carbon (N-CH₃): The methyl carbon signal is expected in the aliphatic region, around δ 25-30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is typically recorded using an ATR accessory.[1]

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3300 |

| N-H (Amide) | Stretch | 3300 - 3150 |

| C=O (Amide I) | Stretch | 1685 - 1640 |

| C=N, C=C (Aromatic) | Stretch | 1600 - 1450 |

The presence of a strong absorption band around 1660 cm⁻¹ is characteristic of the amide carbonyl group.[1][4]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected protonated molecular ion [M+H]⁺ would be observed.

-

Molecular Formula: C₆H₈N₄O

-

Molecular Weight: 152.15 g/mol

-

Expected [M+H]⁺: m/z = 153.0776

4.2. Physical and Chromatographic Analysis

-

Melting Point: A sharp melting point indicates high purity. The reported melting point for similar derivatives varies but provides a useful benchmark.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the purity of the final compound. A single, sharp peak on the chromatogram indicates a pure sample. Purity is typically reported as a percentage based on the peak area.[2][5]

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which should correspond to the calculated values for the molecular formula C₆H₈N₄O.[1][4]

Caption: A typical workflow from synthesis to final analysis.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of 3-Amino-N-methylpyrazine-2-carboxamide using a CDI-mediated coupling reaction. The causality behind the choice of reagents and steps has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive suite of analytical techniques, including NMR, IR, and MS, has been outlined to ensure the unambiguous structural confirmation and purity assessment of the final product. By following this self-validating protocol, researchers can confidently produce high-quality 3-Amino-N-methylpyrazine-2-carboxamide for use in medicinal chemistry and drug discovery programs.

References

- Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.

- New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine.

- A Comparative Guide to the Synthesis and Analysis of Pyrazine-2-carboxamide Deriv

- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

- Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Deriv

- Methyl 3-aminopyrazinecarboxyl

- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evalu

- Chemical Transformation of Pyrazine Deriv

- NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.

Sources

- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]

- 6. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hepatochem.com [hepatochem.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-N-methylpyrazine-2-carboxamide chemical properties and structure

An In-depth Technical Guide to 3-Amino-N-methylpyrazine-2-carboxamide for Drug Discovery Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

3-Amino-N-methylpyrazine-2-carboxamide is a heterocyclic organic compound built upon a pyrazine core. While a seemingly simple molecule, it represents a "privileged scaffold" in medicinal chemistry. Its specific arrangement of nitrogen atoms, an amino group, and a carboxamide moiety provides a unique three-dimensional presentation of hydrogen bond donors and acceptors. This pre-organized conformation allows it to mimic the binding motifs of endogenous ligands, such as adenosine, making it a highly valuable starting point for the design of potent and selective enzyme inhibitors.[1] This guide offers a detailed exploration of its chemical properties, structure, synthesis, and its emerging role in the development of targeted therapeutics.

Core Chemical and Structural Properties

The utility of any chemical scaffold begins with a fundamental understanding of its physicochemical properties. These parameters influence its solubility, stability, and pharmacokinetic behavior.

Physicochemical Data

The key properties of 3-Amino-N-methylpyrazine-2-carboxamide are summarized below. This data is essential for planning synthetic routes, designing formulations, and predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 36204-76-9 | [2] |

| Molecular Formula | C₆H₈N₄O | [2][3] |

| Molecular Weight | 152.15 g/mol | [2] |

| Monoisotopic Mass | 152.06981 Da | [3] |

| Topological Polar Surface Area (TPSA) | 80.9 Ų | [2] |

| Predicted LogP | -0.5816 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 1 | [2] |

| Appearance | White to pale yellow solid (inferred from derivatives) | [1][4] |

Structural Analysis

The molecule's structure is defined by a pyrazine ring substituted at the 2 and 3 positions. The 3-amino group and the 2-carboxamide moiety are positioned ortho to each other. This arrangement is critical to its biological activity. A key structural feature is the potential for a strong intramolecular hydrogen bond (IHB) between the hydrogen of the 3-amino group and the carbonyl oxygen of the 2-carboxamide.[1][5] This interaction locks the side chain into a pseudo-six-membered ring, reducing conformational flexibility and presenting a rigid, predictable shape to a target binding site.[5]

Spectroscopic Profile

While detailed published spectra for the parent compound are scarce, the expected spectroscopic characteristics can be inferred from its structure and data from closely related analogues.[4][6]

-

¹H NMR: The spectrum would show distinct signals for the two protons on the pyrazine ring, a broad singlet for the -NH₂ protons, a signal for the amide N-H proton, and a signal for the N-methyl group.[4]

-

¹³C NMR: Signals corresponding to the four unique carbons of the pyrazine ring, the amide carbonyl carbon, and the methyl carbon would be expected.[6]

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹) and the secondary amide, and a strong C=O stretch for the amide carbonyl group (around 1660 cm⁻¹).[4]

-

Mass Spectrometry: High-resolution mass spectrometry would confirm the elemental composition with high accuracy. The predicted monoisotopic mass is 152.06981 Da.[3]

Synthesis Protocol and Rationale

The synthesis of 3-Amino-N-methylpyrazine-2-carboxamide is most efficiently achieved through the aminolysis of its corresponding methyl ester, methyl 3-aminopyrazine-2-carboxylate.

Causality in Synthetic Strategy

Direct functionalization of a pre-formed 3-aminopyrazine-2-carboxamide is challenging. The amino group at the 3-position significantly deactivates the pyrazine ring, making the amine itself less nucleophilic and difficult to acylate directly.[1] A more robust and higher-yielding strategy involves first synthesizing the more reactive methyl ester precursor, methyl 3-aminopyrazine-2-carboxylate. This ester can then be readily converted to the desired N-methyl amide by reaction with an excess of methylamine. This is a classic and reliable method for amide bond formation from esters.

Experimental Protocol: Aminolysis of Methyl 3-aminopyrazine-2-carboxylate

This protocol is adapted from established procedures for the synthesis of similar carboxamides.[1]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stir bar, disperse 10 mmol of the starting material, methyl 3-aminopyrazine-2-carboxylate.

-

Add methanol as a solvent to facilitate dissolution and mixing.

Step 2: Reagent Addition

-

Add an excess amount of methylamine (often as a solution in a solvent like methanol or THF) to the reaction mixture.

-

Rationale: A large excess of methylamine is used to drive the equilibrium towards the formation of the amide product and ensure complete consumption of the starting ester.

-

Step 3: Reaction

-

Stir the reaction mixture continuously at room temperature for 24 hours.

-

Rationale: The reaction is typically conducted at room temperature as the aminolysis of an activated ester like this one is generally facile and does not require heating, which could lead to side reactions. A 24-hour period is often sufficient for the reaction to proceed to completion.

-

Step 4: Workup and Isolation

-

After 24 hours, remove the solvent and the unreacted excess methylamine under reduced pressure using a rotary evaporator.

-

The resulting crude product is typically a solid.

Step 5: Purification

-

The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash chromatography to yield the pure 3-amino-N-methylpyrazine-2-carboxamide. The product is often obtained as a white or pale yellow solid with yields typically ranging from 75% to 85%.[1]

Sources

- 1. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - 3-amino-n-methylpyrazine-2-carboxamide (C6H8N4O) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

The Multifaceted Biological Activities of 3-Amino-N-methylpyrazine-2-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The pyrazine ring system, a nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 3-Amino-N-methylpyrazine-2-carboxamide have emerged as a particularly versatile class of molecules, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted biological activities of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate their potential in antimicrobial and anticancer applications. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental methodologies for their evaluation, and dissect the critical structure-activity relationships that govern their potency and selectivity.

Section 1: The Antimycobacterial Frontier: A Renewed Attack on Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[1] The pyrazinecarboxamide scaffold, famously represented by the first-line anti-TB drug pyrazinamide (PZA), has long been a cornerstone of TB therapy. Research into novel 3-Amino-N-methylpyrazine-2-carboxamide derivatives has unveiled promising candidates with potent antimycobacterial activity, offering new hope in combating this persistent pathogen.

Mechanism of Action: Beyond Pyrazinamidase Activation

While pyrazinamide requires conversion to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase (PncA), many novel 3-Amino-N-methylpyrazine-2-carboxamide derivatives exhibit a distinct mechanism of action. Evidence suggests that some of these compounds target prolyl-tRNA synthetase (ProRS), an essential enzyme in bacterial protein synthesis.[1] This alternative target is particularly significant as it circumvents the common resistance mechanisms associated with mutations in the pncA gene.

Structure-Activity Relationship (SAR): Decoding the Determinants of Potency

Systematic structural modifications of the 3-Amino-N-methylpyrazine-2-carboxamide core have revealed key determinants of antimycobacterial potency.

-

Substitution at the 3-Amino Position: Acylation of the 3-amino group with substituted benzoyl moieties has been a fruitful strategy. Notably, 4'-substituted 3-(benzamido)pyrazine-2-carboxamides have demonstrated high activity against M. tuberculosis.[1][2] The presence of lipophilic substituents at the 4'-position of the benzene ring appears to be favorable for activity.[1]

-

The N-methylcarboxamide Moiety: While the unsubstituted carboxamide is important for activity, methylation to N-methylcarboxamide in some series has been shown to be well-tolerated or even beneficial. However, in other series, monomethylation of the carboxamide at C-2 of the pyrazine core led to a loss of significant antimycobacterial activity.[1]

-

Alkyl Chains: Increasing the length of alkyl chains at the 3-amino position has been correlated with increased antimycobacterial activity, likely due to enhanced lipophilicity facilitating cell wall penetration.[3][4] For instance, 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides have shown notable efficacy.[4]

Quantitative Antimycobacterial Activity

The antimycobacterial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth.

| Compound Class | Specific Derivative Example | Target Organism | MIC (µg/mL) | Reference |

| 3-(Benzamido)pyrazine-2-carboxamides | 4'-substituted derivatives | Mycobacterium tuberculosis H37Rv | 1.95 - 31.25 | [1][2] |

| 3-Alkylamino-N-methylpyrazine-2-carboxamides | 3-(Hexylamino)-N-methylpyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 25 | [4] |

| 3-Alkylamino-N-methylpyrazine-2-carboxamides | 3-(Heptylamino)-N-methylpyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 25 | [4] |

| 3-Alkylamino-N-methylpyrazine-2-carboxamides | 3-(Octylamino)-N-methylpyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 25 | [4] |

| 3-Benzylaminopyrazine-2-carboxamides | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 µM | [5][6] |

| N-substituted 3-aminopyrazine-2-carboxamides | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | [3][7] |

Experimental Protocol: Antimycobacterial Susceptibility Testing

A robust and reproducible method for determining the MIC of novel compounds is crucial for their evaluation. The Microplate Alamar Blue Assay (MABA) is a widely accepted and reliable method.

Protocol: Microplate Alamar Blue Assay (MABA)

-

Preparation of Mycobacterial Inoculum:

-

Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

-

Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.5-0.8.

-

Dilute the culture to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

-

-

Compound Preparation and Plating:

-

Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well microplate.

-

Add 100 µL of the diluted mycobacterial inoculum to each well.

-

Include a drug-free control (inoculum only) and a background control (broth only).

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7 days.

-

-

Addition of Alamar Blue:

-

After incubation, add 20 µL of Alamar Blue solution to each well.

-

Incubate for an additional 24 hours at 37°C.

-

-

Data Analysis:

-

A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change.

-

Causality Behind Experimental Choices: The use of Middlebrook 7H9 broth with appropriate supplements provides the necessary nutrients for mycobacterial growth. Tween 80 is included to prevent clumping of the bacteria. The MABA assay is chosen for its sensitivity, reproducibility, and its reliance on a metabolic indicator (resazurin reduction), which provides a clear and objective endpoint.

Section 2: Targeting Oncogenic Drivers: FGFR and ALK Inhibition in Cancer Therapy

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives of 3-Amino-N-methylpyrazine-2-carboxamide have demonstrated potent inhibitory activity against two key oncogenic kinases: Fibroblast Growth Factor Receptors (FGFRs) and Anaplastic Lymphoma Kinase (ALK).

FGFR Inhibition: Halting the Proliferation Signal

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis.[8] Aberrant FGFR signaling, through gene amplification, mutations, or translocations, is a known driver in various cancers.

3-Amino-N-methylpyrazine-2-carboxamide derivatives act as ATP-competitive inhibitors of FGFRs. By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of the receptor and its downstream signaling substrates.[8] This blockade effectively shuts down key pro-survival and proliferative pathways, including the RAS-MAPK and PI3K-AKT pathways.[9][10][11][12][13]

Caption: FGFR Signaling Pathway and Inhibition.

The development of potent FGFR inhibitors from the 3-amino-pyrazine-2-carboxamide scaffold has been guided by key structural insights. A crucial design strategy involves creating an intramolecular hydrogen bond to form a pseudo-six-membered ring, which helps to lock the molecule in a favorable conformation for binding to the kinase hinge region.[8] Modifications at various positions of the pyrazine ring and the N-substituent have been explored to optimize potency and selectivity. For instance, compound 18i, a pan-FGFR inhibitor, emerged from SAR exploration of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives.[8]

The in vitro potency of these compounds is typically assessed by their half-maximal inhibitory concentration (IC50) against both the isolated enzyme and cancer cell lines with FGFR aberrations.

| Compound | Target | Assay | IC50 | Reference |

| 18i | FGFR2 | Biochemical Assay | 150 nM | [8] |

| 18g | FGFR2 | Biochemical Assay | 380 nM | [8] |

| 18i | NCI-H520 (Cancer Cell Line) | Cell Proliferation | 26.69 µM | [8] |

| 18i | SNU-16 (Cancer Cell Line) | Cell Proliferation | 1.88 µM | [8] |

| 18i | KMS-11 (Cancer Cell Line) | Cell Proliferation | 3.02 µM | [8] |

| 18i | SW-780 (Cancer Cell Line) | Cell Proliferation | 2.34 µM | [8] |

| 18i | MDA-MB-453 (Cancer Cell Line) | Cell Proliferation | 12.58 µM | [8] |

ALK Inhibition: A Targeted Approach for NSCLC

The echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) fusion oncogene is a key driver in a subset of non-small cell lung cancer (NSCLC).[14] Pyrazine-2-carboxamide derivatives have been identified as novel and potent EML4-ALK inhibitors.

Similar to their action on FGFR, these derivatives act as ATP-competitive inhibitors of the ALK kinase domain. By blocking the ATP-binding site, they prevent the autophosphorylation and activation of the ALK fusion protein, thereby inhibiting downstream signaling pathways crucial for tumor cell growth and survival, such as the PI3K/AKT and MAPK pathways.[15] This ultimately leads to the induction of apoptosis in cancer cells harboring the EML4-ALK fusion.[14]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. oncotarget.com [oncotarget.com]

- 11. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. njms.rutgers.edu [njms.rutgers.edu]

- 13. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are ALK inhibitors and how do they work? [synapse.patsnap.com]

- 15. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]

The Antimicrobial Potential of 3-Aminopyrazine-2-carboxamides: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the antimicrobial spectrum of 3-aminopyrazine-2-carboxamide derivatives, a class of heterocyclic compounds that has garnered significant interest in the field of medicinal chemistry. While specific antimicrobial data for the parent compound, 3-Amino-N-methylpyrazine-2-carboxamide, is not extensively available in peer-reviewed literature, this guide synthesizes the existing research on its closely related analogs to build a comprehensive understanding of their potential as antimicrobial agents. We will delve into the structure-activity relationships, proposed mechanisms of action, and established experimental protocols for evaluating the antimicrobial efficacy of these compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-infective agents.

Introduction: The Pyrazine Scaffold in Antimicrobial Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of several clinically significant drugs. Its derivatives have demonstrated a wide array of biological activities, including antitubercular, antibacterial, antifungal, and anticancer properties. The well-known antitubercular drug Pyrazinamide, a simple pyrazine-2-carboxamide, underscores the potential of this heterocyclic system in combating infectious diseases. This guide focuses on a specific subclass: 3-aminopyrazine-2-carboxamides, with a conceptual focus on the N-methylated derivative as a foundational structure.

The Core Moiety: 3-Amino-N-methylpyrazine-2-carboxamide

Chemical Structure:

-

IUPAC Name: 3-Amino-N-methylpyrazine-2-carboxamide

-

CAS Number: 36204-76-9[1]

-

Molecular Formula: C₆H₈N₄O

-

Molecular Weight: 152.15 g/mol

While 3-Amino-N-methylpyrazine-2-carboxamide serves as a crucial starting material in the synthesis of more complex derivatives, its own antimicrobial profile is not extensively documented in publicly available research.[2] The majority of studies focus on modifications at the 3-amino position or the N-substituent of the carboxamide to enhance potency and spectrum.

Antimicrobial Spectrum of 3-Aminopyrazine-2-carboxamide Derivatives

Research into the derivatives of 3-aminopyrazine-2-carboxamide reveals a promising and often specific antimicrobial profile, with the most significant activity observed against mycobacteria.

Antimycobacterial Activity

A substantial body of evidence points to the potent antimycobacterial effects of this class of compounds. Derivatives with substitutions on the 3-amino group, particularly acylation, have shown significant promise.

For instance, a series of 3-acylaminopyrazine-2-carboxamides demonstrated high activity against various strains of mycobacteria, including multidrug-resistant Mycobacterium tuberculosis.[2] The most active compounds in these studies were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides, with Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 31.25 µg/mL.[2]

| Compound Type | Test Organism | MIC Range (µg/mL) | Reference |

| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | Mycobacterium tuberculosis | 1.95 - 31.25 | [2] |

| N-substituted 3-aminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 12.5 (for most active) | [3] |

| 3-benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 6 - 42 (µM) | [4] |

Table 1: Summary of Reported Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

Antibacterial and Antifungal Activity

The antibacterial and antifungal spectrum of 3-aminopyrazine-2-carboxamide derivatives appears to be more limited compared to their antimycobacterial effects. Studies have shown that many derivatives exhibit minimal to no activity against a broad range of pathogenic bacteria and fungi.[2][5]

However, some N-substituted derivatives have demonstrated modest antibacterial activity. For example, certain phenyl and alkyl derivatives of 3-aminopyrazine-2-carboxamide showed activity against staphylococcal strains.[6] In contrast, benzyl derivatives were largely inactive against the tested bacterial strains.[6] Antifungal activity has been observed in some structural subtypes, primarily against Trichophyton interdigitale and Candida albicans.[3]

Mechanism of Action: Unraveling the Molecular Targets

The precise mechanism of action for 3-Amino-N-methylpyrazine-2-carboxamide is not established due to the lack of specific studies. However, research on its derivatives provides valuable insights into potential molecular targets.

Inhibition of Prolyl-tRNA Synthetase (ProRS)

One of the proposed mechanisms for the antimycobacterial activity of 3-acylaminopyrazine-2-carboxamides is the inhibition of mycobacterial prolyl-tRNA synthetase (ProRS).[2] This enzyme is essential for protein synthesis, and its inhibition leads to bacterial cell death. The design of these derivatives was inspired by adenosine-mimicking compounds, suggesting a competitive inhibition at the adenosine binding site of the enzyme.[2]

Caption: Proposed mechanism of action via inhibition of mycobacterial Prolyl-tRNA Synthetase.

Other Potential Targets

Other studies have explored alternative targets. For instance, derivatives of 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have been investigated as inhibitors of mycobacterial methionine aminopeptidase 1 (MtMetAP1), another crucial enzyme for bacterial survival.[6] Molecular docking studies on some 3-benzylaminopyrazine-2-carboxamides have suggested potential interactions with mycobacterial enoyl-ACP reductase (InhA), a key enzyme in fatty acid synthesis.[4]

Experimental Protocols: A Guide to In Vitro Evaluation

The following section outlines a standardized workflow for assessing the antimicrobial spectrum of novel 3-aminopyrazine-2-carboxamide derivatives.

Workflow for Antimicrobial Susceptibility Testing

Caption: Standard experimental workflow for determining MIC and MBC/MFC.

Detailed Methodology for Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method, a widely accepted standard for determining the MIC of antimicrobial agents.

Materials:

-

Test compound (e.g., a 3-aminopyrazine-2-carboxamide derivative)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial strains (bacteria and fungi)

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Stock Solution Preparation: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add a specific volume of the stock solution to the first well to achieve the desired starting concentration, and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

-

-

Inoculum Preparation:

-

Grow microbial cultures to the logarithmic phase.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The 3-aminopyrazine-2-carboxamide scaffold represents a promising starting point for the development of novel antimicrobial agents, particularly against mycobacteria. While the parent compound, 3-Amino-N-methylpyrazine-2-carboxamide, requires further investigation to elucidate its specific antimicrobial spectrum, the extensive research on its derivatives has provided a solid foundation for future drug discovery efforts. Structure-activity relationship studies have shown that modifications at the 3-amino and the N-carboxamide positions are key to enhancing potency and modulating the spectrum of activity.

Future research should focus on:

-

Systematic evaluation of the antimicrobial activity of 3-Amino-N-methylpyrazine-2-carboxamide against a broad panel of clinically relevant microbes.

-

Further exploration of the structure-activity relationship to design more potent and broad-spectrum derivatives.

-

In-depth mechanistic studies to confirm the molecular targets and identify potential resistance mechanisms.

-

In vivo efficacy and toxicity studies of the most promising lead compounds.

By continuing to explore the chemical space around this versatile scaffold, the scientific community can pave the way for the development of new and effective treatments for infectious diseases.

References

-

Cenmed Enterprises. 3-Amino-N-methylpyrazine-2-carboxamide (C007B-506034). [Link]

-

Pálenik, V., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 27(15), 4935. [Link]

-

Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. [Link]

-

Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [Link]

-

Pallab, G., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry, 118, 105489. [Link]

-

Zitko, J., et al. (2018). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 23(11), 2969. [Link]

-

Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. [Link]

-

Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial, and In-vitro Alkaline Phosphatase Inhibitory Activities Supported by In-silico Studies. Pharmaceuticals, 17(10), 1269. [Link]

-

Guo, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. [Link]

-

PubMed. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Potential of 3-Amino-N-methylpyrazine-2-carboxamide Analogues

Abstract

The pyrazine scaffold represents a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides a detailed technical examination of a specific, promising subclass: 3-Amino-N-methylpyrazine-2-carboxamide analogues. We will dissect the rational design strategies, synthetic methodologies, and mechanisms of action that underpin their anticancer potential. With a focus on their role as inhibitors of key oncogenic drivers like Fibroblast Growth Factor Receptors (FGFRs), this paper synthesizes current research to offer field-proven insights for researchers, medicinal chemists, and drug development professionals. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and data-driven visualizations are provided to create a self-validating framework for advancing the development of these compounds from bench to preclinical evaluation.

Introduction: The Strategic Importance of Pyrazine Scaffolds in Oncology

The Pyrazine Core: A Versatile Heterocycle in Drug Design

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets.[2] The utility of this core is evidenced by its presence in a range of FDA-approved anticancer drugs, including the FGFR inhibitor Erdafitinib and the tyrosine kinase inhibitor Gilteritinib, highlighting its clinical significance.[3]

Evolving from Broad-Spectrum to Targeted Action

The journey of pyrazine-based drugs began with compounds like Pyrazinamide, a first-line antituberculosis agent.[4][5] While its primary application is not in oncology, the extensive study of its structure-activity relationships has provided fundamental insights into how modifications of the pyrazine ring can drastically alter biological activity.[4][6] This foundational knowledge has enabled a strategic evolution from broad-spectrum agents to highly specific, targeted therapies. The modern approach focuses on designing pyrazine analogues that selectively inhibit specific kinases and signaling pathways dysregulated in cancer.

Rationale for the 3-Amino-N-methylpyrazine-2-carboxamide Scaffold

The 3-Amino-N-methylpyrazine-2-carboxamide core has emerged as a particularly promising platform for developing novel kinase inhibitors. The design rationale is often rooted in "scaffold hopping," where the pyrazine core replaces other heterocyclic systems (like pyrimidine) found in known inhibitors.[7] This strategy aims to retain key binding interactions while improving properties such as selectivity, potency, or pharmacokinetics. Specifically, the 3-amino and 2-carboxamide groups can form a crucial intramolecular hydrogen bond, creating a pseudo-six-membered ring.[7] This pre-organized conformation can enhance binding affinity to the target protein by reducing the entropic penalty of binding and has been a key strategy in the development of potent FGFR inhibitors.[7]

Medicinal Chemistry: Design and Synthesis of Novel Analogues

Rational Drug Design Strategies

The development of potent 3-aminopyrazine-2-carboxamide analogues is a design-led process. A primary strategy involves using the core structure of a known kinase inhibitor, such as the pan-FGFR inhibitor BGJ398, and replacing its 2-aminopyrimidine core with the 3-aminopyrazine-2-carboxamide scaffold.[7] This "scaffold hopping" approach is intended to maintain the critical hydrogen bonding pattern with the kinase hinge region while introducing a novel chemical entity.[7] Further modifications are then explored through structure-based design, where substitutions on the pyrazine ring and the amide nitrogen are selected to optimize interactions with the target's active site and improve drug-like properties.

General Synthetic Pathways

The synthesis of these analogues is typically a multi-step process that allows for diversification at key positions. A representative pathway often begins with commercially available starting materials and involves sequential reactions to build the final molecule.

Caption: General workflow for analogue synthesis and evaluation.

Experimental Protocol: Representative Suzuki Coupling Reaction

-

Principle: The Suzuki coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide using a palladium catalyst. This method is chosen for its functional group tolerance and reliability, making it ideal for late-stage diversification of complex molecules.

-

Step-by-Step Methodology:

-

Reagent Preparation: To a microwave vial, add the pyrazine-halide intermediate (1.0 eq), the desired aryl-boronic acid or ester (1.2-1.5 eq), and sodium carbonate (Na₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed mixture of a suitable solvent system, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).[7]

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂–CH₂Cl₂ (0.05-0.1 eq).

-

Reaction Execution: Seal the vial and heat the mixture under inert atmosphere (e.g., Argon or Nitrogen) at 100 °C for 6–9 hours.[7] Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to yield the final compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Mechanism of Action: Targeting Oncogenic Drivers

Primary Target: Fibroblast Growth Factor Receptors (FGFRs)

A significant body of research has identified the FGFR family of receptor tyrosine kinases as a primary target for 3-aminopyrazine-2-carboxamide analogues.[7][8] Genetic alterations in FGFRs, including gene amplification, mutations, and translocations, are known oncogenic drivers in a variety of cancers.[7] These analogues are designed to bind to the ATP-binding pocket of the FGFR kinase domain, acting as competitive inhibitors and blocking the phosphorylation and activation of the receptor.[7]

Inhibition of Downstream Signaling Pathways

Upon activation, FGFRs trigger multiple downstream signaling cascades that are crucial for cell proliferation, survival, and migration. The most prominent of these are the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways.[7] By inhibiting FGFR at the apex of these cascades, the 3-aminopyrazine-2-carboxamide analogues effectively shut down these pro-tumorigenic signals, leading to cell growth arrest and apoptosis.[7]

Caption: Inhibition of FGFR downstream signaling pathways.

Structure-Activity Relationship (SAR) Analysis

SAR studies are critical for optimizing the potency and selectivity of these analogues. Key findings indicate:

-

Pyrazine Ring Substitutions: Small alkyl or halogen substitutions at the 6-position of the pyrazine ring can modulate potency and selectivity.

-

Amide Substituent: The nature of the group attached to the N-methylamide is crucial for interacting with the solvent-exposed region of the kinase. Aromatic rings with specific substitution patterns (e.g., 3,5-dimethoxyphenyl) are often favored for potent FGFR inhibition.

-

The 3-Amino Group: This group is generally considered essential as it participates in the key hydrogen bond with the kinase hinge region, and its removal or significant modification is often detrimental to activity.[7]

In Vitro Evaluation: A Framework for Preclinical Assessment

Rationale for Assay Selection

A tiered approach is used for in vitro evaluation. Initial screening begins with biochemical assays to determine direct inhibitory activity against the target kinase (e.g., FGFR1-4). Lead compounds are then advanced to cell-based assays using cancer cell lines with known FGFR alterations to confirm on-target activity in a cellular context and measure effects on cell viability and proliferation.

Protocol: Cell Viability Assessment via MTT Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., SNU-16, KMS-11) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-aminopyrazine-2-carboxamide analogues in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Data Presentation: Summarizing Cytotoxicity

Quantitative data from cell-based assays are best summarized in a table to allow for direct comparison of the potency of different analogues across various cell lines.

Table 1: Antiproliferative Activity (IC₅₀) of a Representative Analogue (Compound 18i) [7]

| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (µM) |

| NCI-H520 | Lung Squamous Cell Carcinoma | - | 26.69 |

| SNU-16 | Stomach Cancer | FGFR2 Amp | 1.88 |

| KMS-11 | Multiple Myeloma | t(4;14) | 3.02 |

| SW-780 | Bladder Cancer | S249C | 2.34 |

| MDA-MB-453 | Breast Cancer | - | 12.58 |

In Vivo and ADMET Considerations

Xenograft Models for Efficacy Testing

Promising compounds from in vitro studies are typically advanced to in vivo efficacy testing. This often involves using immunodeficient mice bearing subcutaneous xenografts of human cancer cell lines that are sensitive to the compound. For FGFR inhibitors, cell lines with documented FGFR amplifications or mutations (e.g., NCI-H1581 with FGFR1 amplification) are ideal models.[8] Key endpoints include tumor growth inhibition (TGI), body weight monitoring (as a measure of toxicity), and pharmacokinetic analysis.

Predictive ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development. Computational models and simple physicochemical measurements are used to predict the drug-likeness of analogues based on criteria such as Lipinski's Rule of Five.

Table 2: Predicted Physicochemical Properties for Drug-Likeness [7]

| Property | Recommended Range | Rationale |

| Molecular Weight (MW) | < 500 Da | Influences absorption and diffusion. |

| LogP (Lipophilicity) | < 5 | Balances solubility and membrane permeability. |

| Hydrogen Bond Donors | < 5 | Affects membrane permeability. |

| Hydrogen Bond Acceptors | < 10 | Affects membrane permeability. |

| Rotatable Bonds | < 10 | Influences conformational flexibility and binding. |

| Topological Polar Surface Area | 7.0 - 200.0 Ų | Predicts transport properties. |

Future Directions and Conclusion

The 3-Amino-N-methylpyrazine-2-carboxamide scaffold has proven to be a highly fruitful platform for the development of potent anticancer agents, particularly as inhibitors of the FGFR signaling pathway. The rational design strategies employed have successfully yielded compounds with significant in vitro and in vivo activity.

Future work in this area will likely focus on several key challenges:

-

Overcoming Acquired Resistance: As with all targeted therapies, acquired resistance is a major clinical hurdle. The development of next-generation analogues that can inhibit common resistance mutations in FGFRs is a high priority.

-

Improving Selectivity: Enhancing the selectivity of these compounds for FGFRs over other kinases will be critical to minimizing off-target effects and improving the therapeutic window.

-

Exploring New Targets: While FGFR is a validated target, the versatility of the pyrazine scaffold suggests it could be adapted to inhibit other relevant cancer targets, broadening its therapeutic applicability.

References

- He, X., Chen, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry.

- Kucerova, M., et al. (2023). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.

- Alshahrani, M., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science.

- Kucerova, M., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI.

- Alshahrani, M., et al. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry.

- Gürsoy, A., & Karali, N. (2003). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. ResearchGate.

- He, X., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Request PDF on ResearchGate.

- Wahan, S. K., et al. (2022). Structures of pyrazinamide (1) and analogues (2). ResearchGate.

- N/A. (2024). STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE. Assignments Nuclear medicine | Docsity.

- Rawat, P., Nema, P., & Kashaw, S. K. (2024). EXPLORING UTILITY OF PYRAZINE-BASED HETEROCYCLIC COMPOUNDS IN ANTICANCER DRUG DEVELOPMENT. Bulletin of Pharmaceutical Research.

- Kumar, A., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC - PubMed Central.

- Venugopala, K. N., et al. (2021). Structures of pyrazinamide and its active form, pyrazinoic acid. ResearchGate.

Sources

- 1. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. docsity.com [docsity.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Elucidating the Mechanism of Action of 3-Amino-N-methylpyrazine-2-carboxamide and Its Analogs

Introduction

The 3-aminopyrazine-2-carboxamide core is a significant scaffold in modern medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal starting point for designing targeted therapeutic agents. While 3-Amino-N-methylpyrazine-2-carboxamide itself is a foundational chemical entity, its derivatives have been shown to exhibit a remarkable breadth of biological activity. Recent research has highlighted the potential of these analogs as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) for oncology applications, as well as novel agents against critical mycobacterial enzymes for the treatment of tuberculosis.[1][2][3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides a systematic, in-depth framework for elucidating the mechanism of action (MOA) of novel compounds derived from the 3-Amino-N-methylpyrazine-2-carboxamide scaffold. We will move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to MOA studies.

Part 1: Primary Target Identification and Validation

The first critical step in any MOA study is to identify and validate the direct molecular target of the compound. For a versatile scaffold like 3-aminopyrazine-2-carboxamide, which can be adapted to fit various binding pockets, a combination of computational and biochemical approaches is essential.

In Silico Target Prediction and Hypothesis Generation

Before embarking on extensive wet-lab experiments, computational methods can provide a powerful and cost-effective way to generate a testable hypothesis. Molecular docking, for instance, can predict the binding pose and affinity of a ligand to a protein target.

Causality in Practice: The 3-amino-pyrazine-2-carboxamide core can form key hydrogen bonds that mimic the hinge-binding motif of many kinase inhibitors.[2][5] This observation led researchers to hypothesize that derivatives could target the ATP-binding pocket of kinases like FGFR. Molecular docking studies were performed to investigate the possible binding modes of these compounds within the binding site of FGFR2, confirming that the 3-amino-pyrazine-2-carboxamide moiety could form crucial interactions with key residues.[1][2]

Caption: Conceptual workflow for in silico target identification.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR)

Biochemical assays are the gold standard for confirming direct target engagement and quantifying inhibitory potency. For kinase targets like FGFR, this involves measuring the enzyme's ability to phosphorylate a substrate in the presence of the inhibitor.

Expertise in Action: The choice of assay format (e.g., ADP-Glo™, LanthaScreen™) depends on available equipment and desired throughput. It is crucial to test the compound against a panel of related kinases (e.g., FGFR1, FGFR2, FGFR3, FGFR4) to determine its selectivity profile, as pan-FGFR or isoform-specific inhibition has different therapeutic implications.[1][2]

Step-by-Step Methodology: FGFR Kinase Assay

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Serially dilute the test compound in DMSO, then further dilute in the reaction buffer to create a range of concentrations (e.g., 1 nM to 10 µM).

-

Prepare a solution of recombinant human FGFR enzyme and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

Prepare an ATP solution at a concentration close to its Km for the specific FGFR isoform.

-

-

Reaction Incubation:

-

In a 96-well or 384-well plate, add the enzyme, substrate, and test compound dilutions.

-

Allow a pre-incubation period of 10-15 minutes at room temperature to permit compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

-

Signal Detection:

-

Terminate the reaction and detect the amount of ADP produced (a proxy for kinase activity) using a commercial kit like ADP-Glo™. This involves adding a reagent that depletes unused ATP, followed by a second reagent that converts ADP to ATP, which then drives a luciferase reaction.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to controls (0% inhibition with DMSO vehicle, 100% inhibition with a known potent inhibitor or no enzyme).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation: Sample FGFR Inhibition Profile

| Target Kinase | IC₅₀ (nM) of Compound '18i' |

| FGFR1 | 25 |

| FGFR2 | 15 |

| FGFR3 | 30 |

| FGFR4 | 45 |

| VEGFR2 | >10,000 |

This table represents hypothetical data based on findings for potent FGFR inhibitors derived from this scaffold, demonstrating pan-FGFR activity with high selectivity over other kinases like VEGFR2.[1][2]

Part 2: Elucidating Cellular Mechanism of Action

Confirming direct enzyme inhibition is only the first step. A robust MOA study must demonstrate that the compound engages its target within a cellular environment and produces the expected downstream biological effects.

Assessing Cellular Potency and Antiproliferative Activity

The initial cellular experiment is typically an antiproliferative or cytotoxicity assay to determine the compound's potency in a relevant disease model, such as cancer cell lines with known FGFR aberrations.

Step-by-Step Methodology: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Culture:

-

Culture cancer cell lines known to have FGFR alterations (e.g., SNU-16, KMS-11) in appropriate media and conditions.[2]

-

-

Cell Plating:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound (e.g., 0.1 nM to 50 µM) for 72 hours. Include a DMSO vehicle control.

-

-

Lysis and Signal Detection:

-

Equilibrate the plate and reagents to room temperature.

-

Add CellTiter-Glo® reagent, which lyses the cells and provides the substrate for a luciferase reaction that is dependent on the amount of ATP present (a marker of cell viability).

-

Measure luminescence with a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO control.

-

Plot the viability against the log of compound concentration to determine the IC₅₀ value.

-

Confirming Target Engagement and Downstream Signaling

To validate that the observed cellular effects are due to the inhibition of the intended target, it is essential to analyze the specific signaling pathway regulated by that target. For FGFR, this involves examining the phosphorylation status of the receptor and its key downstream effectors.

Trustworthiness through Validation: Observing a dose-dependent decrease in the phosphorylation of both the target (FGFR) and its downstream signaling proteins (e.g., PLCγ, ERK) provides strong evidence that the compound is acting "on-target".[2][5]

Caption: The FGFR signaling pathway and the inhibitory action point.

Step-by-Step Methodology: Western Blotting for Pathway Analysis

-

Cell Treatment and Lysis:

-

Culture cells (e.g., SNU-16) to 70-80% confluency.

-

Starve the cells in serum-free media for several hours.

-

Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an appropriate FGF ligand to activate the pathway.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, p-PLCγ, p-AKT, p-ERK, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The intensity of the bands corresponding to the phosphorylated proteins should decrease with increasing compound concentration.

-

Conclusion

The 3-Amino-N-methylpyrazine-2-carboxamide scaffold represents a highly versatile platform for the development of targeted therapies. A rigorous investigation into the mechanism of action of its derivatives requires a multi-faceted approach that is both logical and self-validating. By integrating in silico prediction, definitive biochemical assays, and on-target cellular validation, researchers can build a comprehensive and compelling case for the therapeutic potential of their novel compounds. This systematic process, grounded in scientific integrity, is paramount for advancing promising molecules from the laboratory to clinical development.

References

-

Zheng, J., Zhang, W., Ni, D., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link][1]

-

Zheng, J., Zhang, W., Ni, D., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health (NIH). [Link][2]

-

Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | Request PDF. ResearchGate. [Link][5]

-

Hrabalova, L., et al. (2023). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link][3]

-

Konecna, K., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. [Link][4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Amino-N-methylpyrazine-2-carboxamide Against Mycobacterium tuberculosis

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro evaluation of 3-Amino-N-methylpyrazine-2-carboxamide, a novel compound with potential anti-tuberculosis activity. This document will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, adhering to the highest standards of scientific integrity.

Introduction: The Rationale for Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for new therapeutic agents with novel mechanisms of action.[2][3] Pyrazinamide (PZA), a cornerstone of first-line TB treatment, is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[4][5][6][7][8] Mutations in pncA are a major cause of PZA resistance.[4][5][6][7][8]

3-Amino-N-methylpyrazine-2-carboxamide and its derivatives have emerged as a promising class of compounds. Some derivatives have shown activity against Mtb, including drug-resistant strains, while exhibiting low cytotoxicity.[9][10] This guide will focus on the essential in vitro assays required to characterize the anti-mycobacterial activity and safety profile of 3-Amino-N-methylpyrazine-2-carboxamide.

Core Principles of In Vitro Evaluation

The in vitro assessment of a potential anti-TB drug candidate is a multi-faceted process designed to determine its potency, spectrum of activity, and selectivity. The primary objectives are to:

-

Determine the Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that inhibits the visible growth of Mtb.

-

Assess Cytotoxicity: Evaluate the toxic effects of the compound on mammalian cells to establish a therapeutic window.

-

Elucidate the Mechanism of Action: Gain insights into how the compound exerts its anti-mycobacterial effect.

A logical and stepwise approach to these evaluations is critical for making informed decisions about which compounds warrant further development.

Determining Anti-mycobacterial Potency: The Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric method for determining the MIC of compounds against Mtb.[11][12][13][14] It is a reliable, low-cost, and high-throughput alternative to more traditional methods.[11][13]

Principle of the MABA

The assay utilizes the redox indicator Alamar Blue (resazurin). In the presence of viable, metabolically active Mtb, the blue resazurin is reduced to the pink resorufin. This color change provides a visual assessment of bacterial growth. The MIC is determined as the lowest drug concentration at which no color change occurs, indicating the inhibition of bacterial metabolism and growth.[14]

Detailed Protocol for MABA

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

-

3-Amino-N-methylpyrazine-2-carboxamide

-

DMSO (solvent control)

-

Alamar Blue reagent

-

Sterile 96-well microplates

-

Biosafety cabinet (Class II or III)

Procedure:

-

Preparation of Mtb Inoculum:

-

Culture Mtb H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:50 in fresh broth to obtain the final inoculum.

-

-

Compound Preparation:

-

Prepare a stock solution of 3-Amino-N-methylpyrazine-2-carboxamide in DMSO.

-

Perform serial two-fold dilutions of the compound in supplemented 7H9 broth in a 96-well plate. The final concentration range should be sufficient to determine the MIC.

-

Prepare similar dilutions for the positive control (Isoniazid) and a solvent control (DMSO at the highest concentration used for the test compound).

-

-

Inoculation and Incubation:

-

Add 100 µL of the Mtb inoculum to each well containing the serially diluted compounds, positive control, and solvent control.

-

Include wells with Mtb and broth only (growth control) and wells with broth only (sterility control).

-

Seal the plates and incubate at 37°C for 5-7 days.

-

-